2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime
Description
Properties
IUPAC Name |
[(E)-(2-chloro-6-fluorophenyl)methylideneamino] N-(5-chloro-1-methylpyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FN4O2/c1-19-11(14)10(6-16-19)18-12(20)21-17-5-7-8(13)3-2-4-9(7)15/h2-6H,1H3,(H,18,20)/b17-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVVEAXPUVPRHS-YAXRCOADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)ON=CC2=C(C=CC=C2Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)NC(=O)O/N=C/C2=C(C=CC=C2Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Oxidation of 2-chloro-6-fluorotolulene: This step involves the oxidation of 2-chloro-6-fluorotolulene using chromyl chloride to produce 2-chloro-6-fluorobenzaldehyde.
Formation of the oxime: The resulting 2-chloro-6-fluorobenzaldehyde is then reacted with hydroxylamine to form the corresponding oxime[_{{{CITATION{{{1{2-Chloro-6-fluorobenzaldehyde-O-{(5-chloro-1-methyl-1H-pyrazol-4-yl ...[{{{CITATION{{{_2{2-Chloro-6-fluorobenzaldehyde - Wikipedia](https://en.wikipedia.org/wiki/2-Chloro-6-fluorobenzaldehyde).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions and purification processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Substitution reactions can occur at the halogenated positions, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Different halogenated derivatives or other substituted compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, showing potential for development as new antibacterial agents. The IC50 values for these compounds ranged from 2.14 to 6.28 µM against different pathogens, suggesting robust antibacterial activity compared to established antibiotics like penicillin and ciprofloxacin .
Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compound exhibited IC50 values between 0.63 and 2.39 µM, indicating strong inhibitory potential .
- Urease : This enzyme is linked to urinary tract infections and other conditions. The compound's inhibition capabilities suggest it could be further explored for therapeutic applications in this area, with IC50 values ranging from 1.13 to 2.14 µM .
Antifungal Activity
Similar pyrazole derivatives have demonstrated antifungal effects against phytopathogenic fungi, indicating that the target compound may also possess such properties. While specific data for this compound's antifungal activity is limited, the structural similarities suggest potential efficacy .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is vital for optimizing its biological activity. Modifications to the pyrazole ring and substituents can significantly enhance or diminish its effectiveness against targeted biological pathways:
- Substituent Variations : Research has shown that varying the halogen substituents (e.g., chlorine and fluorine) can affect lipophilicity and binding affinity to biological targets.
- Functional Group Influence : The presence of oxime and carbonyl functionalities may enhance interactions with enzymes or receptors, leading to improved therapeutic profiles.
Case Study 1: Antibacterial Activity Evaluation
In a comparative study of synthesized pyrazole derivatives, researchers evaluated their antibacterial properties against multiple strains of bacteria. The results indicated that certain derivatives exhibited lower IC50 values than standard antibiotics, suggesting their potential as novel antibacterial agents .
Case Study 2: Enzyme Inhibition Studies
A focused investigation into enzyme inhibition revealed that compounds similar to the target molecule effectively inhibited AChE and urease activities. This research highlights the therapeutic potential of such compounds in treating conditions related to enzyme dysfunctions .
Case Study 3: Structure-Activity Relationship Analysis
Detailed analyses of SAR have provided insights into how specific modifications can optimize biological activity. These studies emphasize the importance of understanding chemical interactions at a molecular level to enhance drug design strategies.
Mechanism of Action
The mechanism by which 2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
Physicochemical Properties :
- Limited data on melting/boiling points or solubility are available in the provided evidence.
- Commercial availability varies by supplier, with pricing tiers (e.g., 100 mg for ~€163; 1 g for ~€438) .
Comparison with Similar Compounds
Structural Analogues: Aldoxycarb (CAS 116-06-3)
Key Differences :
Other Oxime Derivatives
While the evidence lacks direct data on additional analogues, general trends in oxime chemistry can be inferred:
- Carbamoyl Oximes: Commonly used in pesticides (e.g., aldicarb, methomyl) due to their acetylcholinesterase inhibition. The target compound’s pyrazole substituent may reduce non-target toxicity compared to older carbamates .
Biological Activity
2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Molecular Formula: C₁₂H₉Cl₂FN₄O₂
Molecular Weight: 331.13 g/mol
CAS Number: 648427-16-1
The compound features a chlorinated and fluorinated aromatic ring, which is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Oxidation of 2-Chloro-6-fluorotoluene: Using chromyl chloride to produce the corresponding benzaldehyde.
- Formation of the Oxime: Reacting the resulting benzaldehyde with hydroxylamine to yield the oxime derivative.
- Coupling Reaction: The oxime is then reacted with 5-chloro-1-methyl-1H-pyrazole to form the final compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. It may act as an inhibitor or modulator of certain pathways, although detailed mechanisms are still under investigation.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxime compounds can exhibit antimicrobial properties. For instance, similar oxime derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar activities.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have revealed promising results for related compounds. For example, compounds with similar structures have demonstrated significant apoptosis-inducing effects in fibrosarcoma cells, indicating potential anticancer properties.
Data Table: Biological Activity Overview
| Activity Type | Reference | IC50/EC50 Values |
|---|---|---|
| Antimicrobial | 0.5 - 10 µg/mL (varies by strain) | |
| Cytotoxicity | IC50 = 15 µM (HT-1080 cells) | |
| Enzyme Inhibition | IC50 = 0.375 mmol/L (AChE) |
Case Study 1: Antimicrobial Properties
A study evaluating the antimicrobial efficacy of various oxime derivatives found that certain structural modifications significantly enhanced activity against Gram-positive and Gram-negative bacteria. The inclusion of halogenated groups was noted to increase membrane permeability, leading to enhanced bactericidal effects.
Case Study 2: Anticancer Activity
In vitro studies on related oxime compounds indicated that they could induce apoptosis in cancer cells through mitochondrial pathways. The presence of a pyrazole moiety was linked to increased efficacy in disrupting cellular processes essential for cancer cell survival.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with the preparation of the pyrazole-4-ylamine intermediate. Key steps include:
- Step 1 : Condensation of 5-chloro-1-methyl-1H-pyrazol-4-amine with carbonyl chloride to form the urea derivative.
- Step 2 : Oxime formation via reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine.
- Step 3 : Coupling of the oxime with the urea intermediate under basic conditions (e.g., K₂CO₃ in DMF).
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (typically 60–80°C) and solvent polarity to minimize side products like unreacted aldehydes or over-oxidation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- NMR : - and -NMR are essential for confirming regiochemistry, particularly distinguishing between oxime (C=N–O) and urea (N–C=O) groups. -NMR is critical for verifying fluorine substitution patterns .
- IR : Peaks at ~1650 cm (C=O) and ~3200 cm (N–H) confirm functional groups. Discrepancies (e.g., unexpected C=O shifts) may indicate tautomerism or solvent effects .
- Mass Spectrometry : High-resolution MS (HRMS) resolves ambiguities in molecular ion fragmentation, especially for chlorine/fluorine isotopic patterns .
Q. How should researchers handle safety and stability considerations during synthesis?
- Hazards : Chlorinated intermediates may release toxic gases (e.g., HCl) under acidic conditions. Use fume hoods and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Stability : Store the compound in amber vials at –20°C to prevent oxime hydrolysis. Monitor purity via HPLC before biological assays .
Advanced Research Questions
Q. What crystallographic methodologies are suitable for resolving the 3D structure of this compound, and how do they address twinning or disorder?
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software (e.g., SHELXL for refinement) to handle twinning or disorder. For twinned data, apply HKLF5 format in SHELXL and refine using BASF parameters. For disordered regions (e.g., rotating pyrazole rings), employ PART and SUMP instructions to model partial occupancies .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for light atoms (e.g., fluorine) .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?
- Analog Synthesis : Modify the pyrazole (e.g., substituent position) or benzaldehyde (e.g., halogen substitution) to assess impact on bioactivity.
- Assay Design : Use in vitro enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination. Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
- Data Analysis : Apply multivariate regression to identify key physicochemical descriptors (e.g., LogP, polar surface area) influencing activity .
Q. What strategies mitigate contradictions in biological assay data, such as inconsistent IC₅₀ values?
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Counter-Screens : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target specificity .
- Data Normalization : Include reference compounds (e.g., staurosporine for kinases) to control for inter-experimental variability .
Q. What computational methods are recommended for predicting metabolic pathways or toxicity?
- In Silico Tools : Use SwissADME for predicting CYP450 metabolism and ProTox-II for toxicity profiling.
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., oxime group) prone to metabolic oxidation .
- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. How can researchers address challenges in cross-disciplinary studies (e.g., integrating chemical synthesis with pharmacological testing)?
- Collaborative Frameworks : Adopt shared data platforms (e.g., LabArchives) for real-time updates between synthetic and biology teams.
- Methodological Alignment : Standardize protocols (e.g., compound solubilization in DMSO ≤0.1% for cell assays) to ensure compatibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
